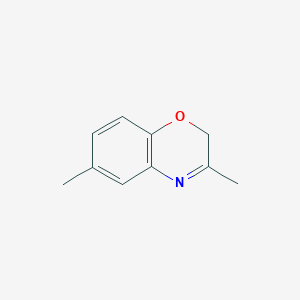![molecular formula C8H8N4O2 B14288569 2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione CAS No. 122942-10-3](/img/structure/B14288569.png)
2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione is a heterocyclic compound with a unique structure that includes both pyrazine and pyridazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diaminomaleonitrile with suitable reagents to form the desired heterocyclic structure . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, including antiviral and anticancer properties.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes . The exact pathways and molecular interactions depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Hydroxy-7,8-dihydropyrazino[1’,2’1,5]pyrrolo[2,3-d]pyridazine-1,9-dione: This compound has similar structural features and is studied for its antiviral properties.
Pyrrolopyrazine derivatives: These compounds share the pyrazine ring and exhibit various biological activities, including antimicrobial and anticancer properties.
Uniqueness
2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione is unique due to its specific substitution pattern and the combination of pyrazine and pyridazine rings
Propriétés
Numéro CAS |
122942-10-3 |
|---|---|
Formule moléculaire |
C8H8N4O2 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
2,3-dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione |
InChI |
InChI=1S/C8H8N4O2/c1-3-4(2)10-6-5(9-3)7(13)11-12-8(6)14/h1-2H3,(H,11,13)(H,12,14) |
Clé InChI |
SGEWRYBWEXXYKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C(=N1)C(=O)NNC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


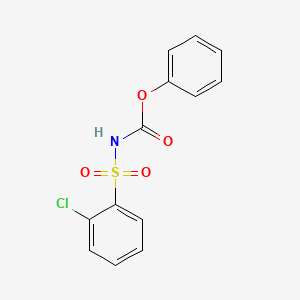
![1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole](/img/structure/B14288507.png)
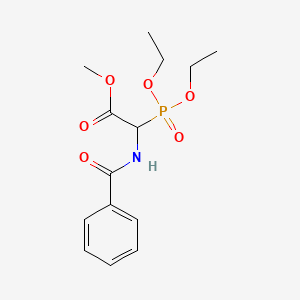
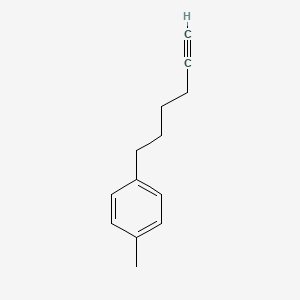

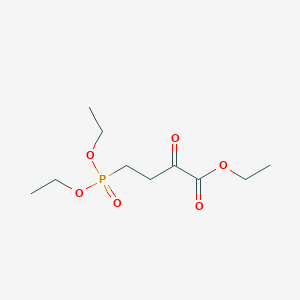
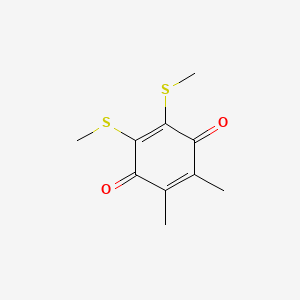
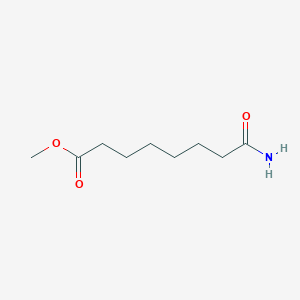

![N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine](/img/structure/B14288550.png)
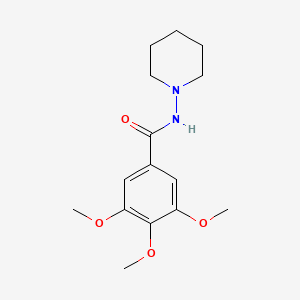

![3,3,5-Trimethyl-11-(prop-2-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14288574.png)
